4-Methylnaphthalene-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
67535-21-1 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6,12-13H,1H3 |
InChI Key |
SJHXXPMCRZJNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)O |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed Oxidation for Precursor Synthesis
The oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone represents a foundational step in synthesizing 4-methylnaphthalene-1,2-diol. A study employing 1% Au/hypercrosslinked polystyrene (HPS) catalysts achieved a 72% yield of the quinone intermediate under optimized conditions. The process utilizes Ph₃PAuCl as a precursor, with HPS enhancing catalyst stability through its high surface area and porous structure. Subsequent reduction of the quinone to the diol remains a critical area for optimization, as over-reduction or side reactions may compromise purity.
Key reaction parameters include:
-
Temperature : 80–100°C
-
Solvent system : Toluene/tert-butanol (3:1 v/v)
-
Oxidant : Molecular oxygen (1 atm)
The selectivity for 2-methyl-1,4-naphthoquinone over other isomers underscores the role of Au’s electronic properties in directing oxidation regiochemistry.
Aerobic Oxidative Cleavage of 1,2-Diols
Manganese-Catalyzed Systems
Aerobic oxidative cleavage of vicinal diols offers a direct route to this compound. Manganese(II) triflate complexes with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligands facilitate this transformation under blue light irradiation. The mechanism involves oxygen activation to generate Mn-oxo intermediates, which abstract hydrogen atoms from the diol substrate.
Representative reaction conditions :
-
Catalyst: [Mn(dtbpy)₂(OTf)₂] (5 mol%)
-
Solvent: Dichloroethane/tert-butanol (1:3)
-
Light source: 450 nm LED
This method’s reliance on visible light and ambient oxygen aligns with green chemistry principles, though scalability challenges persist due to prolonged reaction times (7–24 hours).
Catalytic Rearrangement of Allyloxy Phenols
Claisen-Cope Tandem Rearrangements
A patented method for synthesizing structurally analogous diols involves gamma-alumina-catalyzed Claisen and Cope rearrangements of 2-(2-methylallyloxy)phenol. While optimized for 4-(2-methylallyl)-1,2-benzenediol, this approach is adaptable to naphthalene systems.
Process highlights :
The absence of stoichiometric reagents and mild conditions make this method industrially attractive, though substrate scope limitations necessitate further exploration for naphthalene derivatives.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 4-Methylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
Applications in Organic Synthesis
4-Methylnaphthalene-1,2-diol serves as a versatile building block in organic synthesis. Its diol functionality allows it to participate in various reactions such as:
- Formation of Esters : Reacting with carboxylic acids to form esters that are useful in fragrance and flavor industries.
- Synthesis of Polymeric Materials : Utilized in the production of polyurethanes and other polymers due to its reactive hydroxyl groups.
- Pharmaceutical Intermediates : Acts as an intermediate in the synthesis of biologically active compounds.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The presence of hydroxyl groups may contribute to anti-inflammatory activities, making it a candidate for therapeutic applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of naphthalene derivatives, including this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Environmental Impact
Research on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) highlighted the role of this compound as a metabolite formed during microbial degradation processes. Understanding its biodegradation pathways is crucial for assessing environmental risks associated with PAHs.
Comparative Analysis Table
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Diol functional groups on naphthalene | Potential antimicrobial and anti-inflammatory properties |
| Naphthalene | Simple aromatic hydrocarbon | Known for toxicity and environmental persistence |
| 1-Methylnaphthalene | Methyl substitution on naphthalene | Exhibits different biological activity compared to diols |
Mechanism of Action
The mechanism of action of 4-Methylnaphthalene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene-1,2-diol
Structural Differences: The parent compound, naphthalene-1,2-diol (C₁₀H₈O₂; molecular weight 160.17 g/mol), lacks the 4-methyl group.
Chrysene-Based Diols: 5-MeC-1,2-diol and 6-MeC-1,2-diol
Structural Context: These PAH diols (e.g., 5-methylchrysene-1,2-diol and 6-methylchrysene-1,2-diol) share the diol motif but within a four-ring chrysene system. The position of the methyl group (bay region in 5-MeC-1,2-diol vs. non-bay region in 6-MeC-1,2-diol) critically impacts carcinogenicity. Key Findings:
- Metabolic Activation : Both diols form bay region dihydrodiol epoxides, but 5-MeC-1,2-diol generates DNA adducts 20× more efficiently than 6-MeC-1,2-diol, correlating with its stronger tumorigenicity .
- Toxicological Significance: The methyl group’s position in the bay region (5-MeC-1,2-diol) enhances electrophilic reactivity, promoting covalent DNA binding and carcinogenesis .
Benzene-Based Diols
4-Methylbenzene-1,2-diol
Structural Features: A monocyclic analog with a methyl group at the 4-position. Biosynthesis: Produced during fermentation of Salvia miltiorrhiza roots, alongside antioxidant phenolic acids like rosmarinic acid .
3,4,5-Trimethylbenzene-1,2-diol
Source and Activity: Isolated from the mangrove endophytic fungus Penicillium sp., this compound (C₉H₁₂O₂; molecular weight 168.19 g/mol) exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Catechol Derivatives: Epinephrine and Norepinephrine
Functional Relevance: These ethylene amine derivatives (e.g., epinephrine: C₉H₁₃NO₃; molecular weight 183.20 g/mol) retain the benzene-1,2-diol (catechol) core but feature ethylamine side chains. Biological Role: Act as adrenergic receptor agonists, highlighting how substituent groups dictate receptor specificity and physiological effects .
Data Tables for Comparative Analysis
Table 1. Structural and Functional Comparison
Table 2. Toxicological and Metabolic Insights
Research Findings and Mechanistic Insights
- Methyl Group Positioning: In chrysene diols, bay region methylation (5-MeC-1,2-diol) drastically enhances DNA damage and carcinogenicity compared to non-bay isomers (6-MeC-1,2-diol) . This suggests that the spatial orientation of substituents in this compound may similarly influence its reactivity.
- Antimicrobial vs. Carcinogenic Activity: While 3,4,5-trimethylbenzene-1,2-diol targets bacterial membranes , PAH diols like 5-MeC-1,2-diol interact with eukaryotic DNA , underscoring the dichotomy between microbial and mammalian toxicity.
- Functional Group Synergy : The catechol moiety in epinephrine enables hydrogen bonding with adrenergic receptors, whereas methyl groups in naphthalene derivatives may modulate redox activity or metabolic stability .
Biological Activity
4-Methylnaphthalene-1,2-diol (C11H10O2) is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in relation to its antioxidant properties and toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene backbone with hydroxyl groups at the 1 and 2 positions. Its structure can be represented as follows:
Biological Activities
Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems. The compound's effectiveness was compared against standard antioxidants, demonstrating a comparable or superior capacity to reduce oxidative damage in cellular models .
Cytotoxicity:
In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death. The mechanism of action is thought to involve the generation of reactive oxygen species (ROS), which can lead to cellular apoptosis .
Toxicity Profile
The toxicity of this compound has been assessed through various studies. It is important to note that while it has beneficial antioxidant properties, it also poses risks under certain conditions:
- Acute Toxicity: Animal studies have demonstrated that high doses can lead to significant pulmonary injury and damage to Clara cells in the lungs. For instance, intraperitoneal administration of methylnaphthalenes resulted in observable lesions at doses as low as 100 mg/kg .
- Chronic Exposure: Long-term exposure studies indicate potential oncogenic effects. In dietary studies with B6C3F1 mice, the incidence of lung adenomas increased significantly with prolonged exposure to methylnaphthalene derivatives .
Case Studies
Case Study 1: Inhalation Exposure
A study examining the effects of inhalation exposure to methylnaphthalenes found that concentrations below occupational limits could still result in detectable alterations in lung morphology. This highlights the importance of monitoring air quality and potential exposure levels in occupational settings .
Case Study 2: Antioxidative Effects
In another study focusing on the antioxidative properties of naphthalene derivatives, this compound was shown to effectively reduce lipid peroxidation in vitro. This suggests its potential application as a protective agent against oxidative stress-related diseases .
Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Griffin et al., 1983 | Cytotoxicity | Dose-dependent injury observed in bronchiolar epithelium at high doses |
| Murata et al., 1993 | Oncogenic effects | Increased incidence of lung adenomas in male mice with prolonged exposure |
| J-Stage Study | Antioxidant Activity | Significant reduction of oxidative damage compared to standard antioxidants |
Q & A
Q. Methodological Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify using column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures).
Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 4.5–5.5 ppm (hydroxyl groups, broad) confirm substitution patterns .
- ¹³C NMR : Signals for hydroxyl-bearing carbons (C1, C2) appear downfield (δ 150–160 ppm) .
- Infrared Spectroscopy (IR) : O-H stretches (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 174 (C₁₁H₁₀O₂) and fragmentation patterns confirm molecular weight and structure .
Advanced: How can conflicting toxicity data between in vitro and in vivo studies for this compound be systematically resolved?
Answer:
Discrepancies often arise from differences in metabolic activation, dose scaling, or model relevance. Methodological strategies include:
- Dose-Response Alignment : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro doses to in vivo equivalents .
- Mechanistic Studies : Compare metabolite profiles (e.g., quinone formation) across models using LC-MS/MS .
- Risk of Bias Assessment : Apply tools from toxicological frameworks (Table C-6, C-7) to evaluate study design rigor (e.g., randomization, blinding) .
Q. Example Workflow :
Replicate in vitro findings (e.g., hepatocyte assays) with in vivo rodent studies.
Measure biomarkers like glutathione depletion or DNA adducts to bridge mechanisms .
Advanced: What experimental designs optimize enzymatic oxidation of this compound for studying reactive intermediate formation?
Answer:
To investigate quinone intermediates:
- Enzyme Selection : Use cytochrome P450 isoforms (e.g., CYP1A1) or fungal laccases for regioselective oxidation .
- Reaction Conditions :
- pH 7.4 (mimics physiological conditions).
- Include cofactors (NADPH for P450; O₂ for laccases).
- Trapping Intermediates : Add glutathione (GSH) to stabilize quinones as GSH adducts, analyzed via LC-MS .
Q. Validation :
- Monitor UV-Vis spectral shifts (λ ~400 nm for quinones).
- Confirm intermediates using cyclic voltammetry to detect redox-active species .
Basic: What metabolic pathways degrade this compound in environmental or microbial systems?
Answer:
Key pathways involve:
- Oxidative Dearomatization : Enzymatic conversion to 4-methyl-1,2-naphthoquinone, which undergoes further reduction or conjugation .
- Ring Cleavage : Bacterial dioxygenases (e.g., NahA) catalyze meta-cleavage, yielding tricarboxylic acid (TCA) cycle intermediates .
Q. Methodological Insight :
- Use ¹⁴C-labeled this compound to track mineralization in soil microcosms .
Advanced: How to design a systematic review assessing the environmental persistence of this compound?
Answer:
Follow the ATSDR framework for toxicological reviews :
Literature Search : Use PubMed/TOXCENTER queries with terms:
- ("this compound" OR "C11H10O2") AND ("degradation" OR "bioaccumulation") .
Inclusion Criteria : Prioritize studies with:
Risk of Bias Assessment : Evaluate using Table C-6/C-7 criteria (e.g., exposure characterization, outcome completeness) .
Data Synthesis : Meta-analyze degradation rates across matrices (water, soil, sediment) using random-effects models.
Basic: How does the hydroxylation pattern of this compound influence its chemical reactivity compared to isomers?
Answer:
The 1,2-diol configuration enables:
- Chelation : Forms stable complexes with metal ions (e.g., Fe³⁺), altering redox activity .
- Intramolecular Hydrogen Bonding : Reduces acidity (pKa ~9–10) compared to 1,4-isomers (pKa ~8) .
- Oxidation Susceptibility : Proximity of hydroxyl groups facilitates quinone formation, unlike 1,3- or 1,4-diols .
Q. Experimental Validation :
- Compare oxidation potentials via cyclic voltammetry .
Advanced: What strategies mitigate experimental artifacts in antioxidant assays for this compound?
Answer:
Common artifacts (e.g., auto-oxidation, interference with assay reagents) are addressed by:
- Control Experiments : Include blank samples without the compound to account for background signals.
- Multiple Assays : Cross-validate using DPPH, ABTS, and ORAC assays .
- LC-MS Monitoring : Detect spontaneous oxidation products during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
